17,24-Epoxy-25-hydroxybaccharan-3-one
Description
17,24-Epoxy-25-hydroxybaccharan-3-one is a baccharane-type triterpenoid first isolated from Aglaia foveolata and structurally characterized via spectroscopic methods (¹H NMR, ¹³C NMR) and X-ray crystallography . Its molecular formula is C₃₀H₅₀O₃, with a melting point of 180–182°C, optical rotation [α]²⁰D +16.8° (c 0.35, CHCl₃), and distinctive UV (λmax 213 nm) and IR (νmax 3460, 1704 cm⁻¹) profiles . The compound features a rigid tricyclic skeleton with a 17,24-epoxy bridge and hydroxylation at C-25. It has demonstrated cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ values pending further validation) .
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(1R,2R,5S,8S,10R,11S,14R,15R,20R)-8-(2-hydroxypropan-2-yl)-1,2,5,15,19,19-hexamethyl-9-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosan-18-one |
InChI |
InChI=1S/C30H50O3/c1-25(2)20-11-16-30(8)21(28(20,6)15-12-22(25)31)10-9-19-24-27(5,17-18-29(19,30)7)14-13-23(33-24)26(3,4)32/h19-21,23-24,32H,9-18H2,1-8H3/t19-,20+,21-,23+,24-,27-,28+,29-,30-/m1/s1 |
InChI Key |
VNZKJWBMWIOMMJ-OIGIKTIKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](O[C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(C)(C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4OC(CC5)C(C)(C)O)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
17,24-Epoxy-25-hydroxy-21-methoxy-3,4-seco-baccharane
17,24-Epoxy-25-hydroxy-3-oxobaccharan-21-oic acid
Eichlerianic Acid and Cabraleone
- Eichlerianic Acid: Source: Co-occurring in A. foveolata extracts . Structural Differences: A dammarane-type triterpene with a distinct oxidation pattern (C-3 hydroxyl and C-17 carboxyl groups). Bioactivity: Known for moderate cytotoxicity but lacks the epoxy bridge critical to 17,24-epoxy-25-hydroxybaccharan-3-one’s rigidity .
- Cabraleone: Source: Isolated from A. foveolata and other Meliaceae species . Structural Differences: A pentacyclic triterpene with a lactone ring, contrasting with the tricyclic baccharane backbone.
Foveolin A and Methyl Foveolate A
- Structural Class : Cyclopenta[b]benzofuran derivatives (rocaglates) .
- Key Differences :
- Foveolin A : Contains a fused benzofuran core absent in baccharane-type compounds.
- Methyl Foveolate A : Esterified derivative with enhanced membrane permeability.
- Bioactivity : Rocaglates like silvestrol (analogous to foveolin derivatives) show superior cytotoxicity (IC₅₀ < 10 nM in KB cells) compared to 17,24-epoxy-25-hydroxybaccharan-3-one, likely due to RNA helicase inhibition mechanisms .
Comparative Data Table
Key Research Findings and Implications
- Cytotoxicity Mechanisms : Unlike rocaglates (e.g., silvestrol), which inhibit RNA helicases, 17,24-epoxy-25-hydroxybaccharan-3-one’s mode of action remains understudied but may involve mitochondrial apoptosis pathways .
- Synthetic Challenges : The complex epoxy and hydroxyl groups in baccharanes complicate synthetic modification compared to rocaglates, limiting structure-activity exploration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
